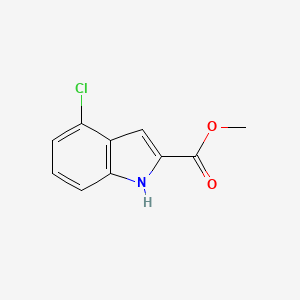

methyl 4-chloro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSTLMSXZPPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230291-43-7 | |

| Record name | methyl 4-chloro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Handling of Methyl 4-chloro-1H-indole-2-carboxylate

Executive Summary

Methyl 4-chloro-1H-indole-2-carboxylate (CAS: 230291-43-7) represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents, glucagon receptor antagonists, and allosteric modulators. The presence of the chlorine atom at the C4 position introduces significant steric and electronic constraints that differentiate it from its 5- and 6-chloro isomers. This guide provides an in-depth analysis of its physicochemical properties, offering researchers a self-validating framework for synthesis, purification, and long-term storage.

Part 1: Chemical Identity & Structural Analysis

The 4-chloro substituent is not merely a functional handle; it exerts a "buttressing effect" on the C3 position and alters the electron density of the pyrrole ring. This steric crowding is a key design feature for improving metabolic stability in drug candidates.

| Parameter | Specification |

| IUPAC Name | Methyl 4-chloro-1H-indole-2-carboxylate |

| Common Name | 4-Chloroindole-2-carboxylic acid methyl ester |

| CAS Number | 230291-43-7 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2Cl |

| InChI Key | VCWSTLMSXZPPMD-UHFFFAOYSA-N |

Part 2: Physical Properties & Solubility Profile

The following data aggregates experimental values and high-fidelity predictions. Note the melting point distinction; unlike the lower-melting 6-chloro isomer, the 4-chloro variant exhibits a higher lattice energy due to packing symmetry.

Table 1: Physicochemical Specifications

| Property | Value / Observation | Source/Method |

| Physical State | Crystalline Solid (Powder) | Visual Inspection |

| Color | White to Off-White / Beige | Experimental |

| Melting Point | 146 – 147 °C | Experimental [1] |

| Boiling Point | ~365.5 °C (at 760 mmHg) | Predicted |

| Density | 1.39 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.8 – 3.1 | Consensus Prediction |

| pKa (NH) | ~16.5 (in DMSO) | Estimated (Indole core) |

Solubility & Solvent Compatibility

-

Water: Insoluble (< 0.1 mg/mL). Critical Note: Do not attempt aqueous serial dilutions without a co-solvent.

-

DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions (10-20 mM).

-

Methanol/Ethanol: Soluble. Suitable for recrystallization.[1]

-

Dichloromethane (DCM): Soluble. Ideal for extraction workups.

Part 3: Characterization Protocols (Self-Validating Systems)

To ensure the integrity of the compound, use the following spectroscopic markers. The 4-position chlorine creates a distinct splitting pattern in the aromatic region, differentiating it from the more common 5-chloro isomer.

Nuclear Magnetic Resonance (¹H NMR) Analysis

Solvent: DMSO-d₆ or CDCl₃

-

Indole NH: Broad singlet at δ 9.2 – 9.5 ppm . (Exchangeable with D₂O).

-

Ester Methyl: Sharp singlet at δ 3.94 – 3.96 ppm (Integrating to 3H).

-

Aromatic Region (Key Diagnostic):

-

H-3: Singlet or fine doublet around δ 7.30 – 7.40 ppm . Note: The 4-Cl substituent eliminates the typical ortho-coupling often seen in unsubstituted indoles.

-

H-5, H-6, H-7: These protons appear as a multiplet system between δ 7.10 – 7.35 ppm . Look for a triplet (H-6) and two doublets (H-5, H-7).

-

HPLC Purity Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm and 280 nm.

-

Retention Time: Expect elution later than unsubstituted indole-2-carboxylate due to the lipophilic Cl atom (approx. RT 6.5 - 7.5 min depending on flow rate).

Visualization: Characterization Workflow

Figure 1: Step-by-step quality control workflow for validating the methyl 4-chloro-1H-indole-2-carboxylate scaffold.

Part 4: Handling, Stability & Reactivity

Stability Risks

-

Ester Hydrolysis: The C2-methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylic acid.

-

Oxidation: While the indole ring is electron-deficient due to the ester and chlorine, the nitrogen position remains susceptible to oxidation or N-alkylation if exposed to strong bases and alkyl halides.

Reactivity Profile (Synthetic Utility)

The 4-chloro group is generally stable but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under forcing conditions, allowing for library expansion at the C4 position.

Visualization: Reactivity Pathways

Figure 2: Primary reactivity pathways. Note that the 4-Cl group sterically hinders C3 functionalization, requiring optimized conditions.

Part 5: Safety & Storage Protocols

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

Storage Standard Operating Procedure (SOP)

-

Container: Amber glass vial with a Teflon-lined cap.

-

Environment: Store at 2–8°C for short term (< 1 month) or -20°C for long term.

-

Atmosphere: Store under Argon or Nitrogen if possible to prevent slow oxidation, though the compound is relatively air-stable compared to electron-rich indoles.

-

Desiccation: Highly recommended. Moisture can catalyze ester hydrolysis over months.

References

-

Sigma-Aldrich. Product Specification: Methyl 4-chloro-1H-indole-2-carboxylate (CAS 230291-43-7).[9] Accessed Oct 2023.[4]

-

BLD Pharm. Safety Data Sheet & Properties for CAS 230291-43-7.

-

PubChem. Compound Summary: 4-chloroindole-2-carboxylic acid derivatives.[7] National Library of Medicine. [7]

-

Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives. (Provides NMR data on analogous isopropyl esters).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Methyl 4-chloro-1H-indole-2-carboxylate | 230291-43-7 [sigmaaldrich.com]

Technical Guide: Strategic Discovery and Synthesis of Novel Indole Derivatives

Introduction: The Indole Paradox

In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure" due to its presence in over 3,000 natural isolates and a vast array of FDA-approved therapeutics (e.g., Osimertinib, Panobinostat, Sunitinib) [1, 5]. However, its ubiquity presents a paradox for the discovery chemist: How do we access novel chemical space around a scaffold that has been studied for over a century?

The answer lies in moving beyond classical Fischer or Bischler-Möhlau syntheses, which construct the ring, toward Late-Stage Functionalization (LSF) . Modern drug discovery demands the ability to install complexity onto the pre-formed core at will. This guide focuses on two high-impact strategies: Transition-Metal Catalyzed C-H Activation and Metallaphotoredox Catalysis . These methods allow for the divergent synthesis of libraries, specifically targeting the "difficult" C2 and C7 positions, breaking the natural C3-selectivity bias.

Strategic Regioselectivity Mapping

To synthesize novel derivatives, one must first master the electronic bias of the ring. The indole nucleus is electron-rich, behaving as an enamine.

-

C3 Position: The natural site for electrophilic attack (highest HOMO coefficient).

-

C2 Position: Less reactive to electrophiles; requires Directing Groups (DGs) or specific mechanistic pathways (e.g., C3→C2 migration) to functionalize [1].[1]

-

C7 Position: Remote functionalization requiring specific steric/electronic control or transient mediators [6].

Visualization: The Regioselectivity Decision Tree

Caption: Decision matrix for regioselective attack. C3 is kinetically favored; C2/C7 require thermodynamic or chelation control.

Core Methodology: Pd-Catalyzed C-H Activation[2][3]

The most robust method for generating novel C2-aryl indoles (a scaffold found in Fluvastatin and Bazedoxifene) is Palladium(II)-catalyzed C-H activation. Unlike cross-couplings that require pre-functionalized halides (Suzuki/Stille), this approach uses the C-H bond itself as a functional handle.

Mechanistic Insight: The "Migration" Pathway

The high C2-selectivity often puzzles chemists because C3 is more nucleophilic. Mechanistic studies suggest a C3-palladation followed by a 1,2-migration to the C2 position.[1] This "electrophilic metalation-migration" pathway is critical for designing successful experiments [1].

Experimental Protocol: C2-Arylation of N-Protected Indoles

Objective: Synthesis of 1-methyl-2-phenyl-1H-indole via oxidative C-H coupling. Scale: 0.5 mmol.

Reagents:

-

Substrate: 1-Methylindole (1.0 equiv)

-

Coupling Partner: Iodobenzene (2.0 equiv)

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Ligand: Triphenylphosphine (PPh₃) or substituted phosphine (10-20 mol%)

-

Base: Ag₂CO₃ (2.0 equiv) - Acts as both base and halide scavenger.

-

Solvent: DMF or Dioxane (anhydrous).

Step-by-Step Workflow:

-

Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

-

Addition: Add 1-Methylindole (65.5 mg, 0.5 mmol) and Iodobenzene (204 mg, 1.0 mmol). Add anhydrous DMF (3.0 mL).

-

Reaction: Seal the tube and heat to 110°C for 12–16 hours. Note: Vigorous stirring is essential as Ag salts form a suspension.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the indole spot (Rf ~0.6) and appearance of a fluorescent blue spot (product).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove AgI/Ag residues. Wash the filtrate with Brine (3x) to remove DMF.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR (CDCl3): Disappearance of the C2-H singlet (δ ~7.05 ppm). Appearance of phenyl protons.

-

HRMS: Observe [M+H]+ peak corresponding to the arylated product.

Mechanistic Logic: The Catalytic Cycle[1][4]

Understanding the cycle allows for troubleshooting. If the reaction fails, it is usually at the Reductive Elimination step (requiring the oxidant) or the C-H Activation step (requiring the base).

Caption: Pd(0)/Pd(II) cycle featuring the critical 1,2-migration step that ensures C2 regioselectivity.

Emerging Trends: Metallaphotoredox Catalysis

While Pd-catalysis is powerful, it often requires high heat. Metallaphotoredox catalysis (combining Ir/Ru photocatalysts with Ni/Pd cycles) offers a milder alternative, enabling the synthesis of sensitive indole derivatives (e.g., glycosylated or amino-acid linked indoles) [3].

Key Advantage: Access to C7-functionalization or N-arylation without harsh bases. Mechanism: Visible light excites the photocatalyst (e.g., Ir(ppy)₃), which performs a Single Electron Transfer (SET) to generate an aryl radical. This radical adds to the indole, followed by oxidation and re-aromatization [3, 4].[2]

Comparative Analysis of Methods

| Feature | Classical Fischer Synthesis | Pd-Catalyzed C-H Activation | Metallaphotoredox |

| Primary Utility | Ring Construction | C2/C3 Arylation | Late-Stage Diversification |

| Atom Economy | Low (Ammonia loss) | High (H2 loss) | High |

| Conditions | Harsh Acid/Heat | High Heat (>100°C) | Room Temp, Visible Light |

| Functional Group Tolerance | Low | Moderate | Excellent |

| Novelty Potential | Low (Well explored) | High (C2 selective) | Very High (Radical pathways) |

Medicinal Chemistry Applications (SAR)

When designing novel derivatives, the following Structure-Activity Relationship (SAR) insights are critical for drug development [5]:

-

N1-Substitution: N-methylation or benzylation often improves metabolic stability (blocks N-glucuronidation) but may reduce H-bond donor capacity.

-

C2-Aryl Groups: Found in COX-2 inhibitors (e.g., Indomethacin derivatives). A bulky group here restricts rotation, locking the bioactive conformation.

-

C5-Substitution: A "privileged" position for metabolic soft spots (hydroxylation). Fluorination at C5 is a standard strategy to extend half-life (t1/2).

Case Study: Osimertinib (Tagrisso) This EGFR inhibitor utilizes the indole core. The synthesis involves a regioselective S_NAr displacement and Buchwald-Hartwig coupling, demonstrating that modern indole drugs rely heavily on cross-coupling methodologies rather than de novo ring synthesis [5, 6].

References

-

Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]

-

Palladium-catalyzed direct C2–H arylation of indole. ResearchGate. [Link]

-

Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. [Link]

-

Indole Functionalization via Photoredox Gold Catalysis. Organic Letters. [Link][3]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]

Sources

Fundamental Reactivity of the Indole Nucleus with a 4-Chloro Substituent

Executive Summary

The 4-chloroindole scaffold represents a unique challenge and opportunity in heterocyclic chemistry. Unlike its 5-, 6-, or 7-substituted counterparts, the 4-chloro substituent exerts a profound "peri-effect" on the reactive C3 position while offering a robust handle for orthogonal functionalization. This guide details the non-intuitive reactivity profile of 4-chloroindole, distinguishing it from the more labile 4-bromo analogs and the sterically unencumbered 5/6-isomers. We provide validated protocols for its regioselective synthesis, C3-functionalization under steric duress, and the activation of the inert C-Cl bond via advanced palladium catalysis.

Part 1: Regioselective Synthesis

The Failure of Classical Methods

The classical Fischer Indole Synthesis is generally unsuitable for accessing 4-chloroindole. Cyclization of 3-chlorophenylhydrazine yields a mixture of 4-chloro and 6-chloro isomers due to the lack of regiocontrol during the [3,3]-sigmatropic rearrangement. Separation of these isomers is difficult and low-yielding.

The Solution: Leimgruber-Batcho Synthesis

The Leimgruber-Batcho method is the industry standard for 4-substituted indoles. It relies on the condensation of 2-chloro-6-nitrotoluene with

Validated Protocol: Leimgruber-Batcho Synthesis of 4-Chloroindole

-

Enamine Formation :

-

Reagents : 2-Chloro-6-nitrotoluene (1.0 eq), DMF-DMA (1.1 eq), Pyrrolidine (1.1 eq).

-

Conditions : Heat DMF-DMA and pyrrolidine with the toluene derivative in DMF at 110°C for 4–6 hours. The pyrrolidine catalyzes the formation of the dark red trans-

-pyrrolidino-2-nitro-6-chlorostyrene. -

Checkpoint : The deep red color indicates enamine formation.

-

-

Reductive Cyclization :

-

Reagents : Raney Nickel (active catalyst), Hydrazine hydrate (excess), MeOH/THF (1:1).

-

Conditions : Dissolve the crude enamine in MeOH/THF. Add Raney Ni (slurry). Add hydrazine hydrate dropwise at 50–60°C (Caution: Exothermic, gas evolution).

-

Mechanism : Reduction of the nitro group to an amine, followed by intramolecular condensation with the enamine double bond and elimination of pyrrolidine.[1]

-

Yield : Typically 75–85% overall.

-

Figure 1: The Leimgruber-Batcho pathway ensures regioselective placement of the 4-chloro substituent, avoiding isomer mixtures common in Fischer synthesis.

Part 2: The "Peri" Effect and C3 Reactivity

The defining feature of 4-chloroindole is the steric interaction between the C4-chlorine and the C3-position (the "peri" position).

Electronic vs. Steric Profile

-

Electronic : The chlorine exerts a

(inductive withdrawal) and -

Steric : The van der Waals radius of Chlorine (1.75 Å) at C4 crowds the C3 site. This significantly retards electrophilic aromatic substitution (

) at C3 compared to unsubstituted indole.

Protocol: Vilsmeier-Haack Formylation (C3)

Despite steric hindrance, C3 formylation is possible but requires rigorous control to prevent oligomerization due to slower kinetics.

-

Preparation : Cool DMF (3.0 eq) to 0°C. Add

(1.1 eq) dropwise to form the Vilsmeier salt (white precipitate). -

Addition : Dissolve 4-chloroindole (1.0 eq) in DMF and add to the salt at 0°C.

-

Reaction : Warm to 35°C. Note: Unsubstituted indole reacts at 0°C; 4-Cl requires mild heating due to the peri-effect.

-

Hydrolysis : Pour into ice water and basify with NaOH to pH 9.

-

Outcome : 4-Chloroindole-3-carboxaldehyde (Yield: ~80%).

Data Comparison: Halogen Impact on C3-Formylation

| Substituent | Reaction Temp | Time | Yield | Steric Impact |

|---|---|---|---|---|

| H (None) | 0°C | 1 h | 92% | None |

| 5-Cl | 25°C | 2 h | 88% | Negligible |

| 4-Cl | 35°C | 4 h | 80% | Significant (Peri) |

| 4-Br | 40°C | 6 h | 72% | Severe |

Part 3: Orthogonal Reactivity (The "Sleeping" Handle)

A critical advantage of the 4-chloro substituent over 4-bromo or 4-iodo is its inertness toward Lithium-Halogen (Li-Hal) exchange under standard conditions. This allows for "orthogonal" functionalization of the indole ring.

C2-Lithiation Protocol

One can selectively lithiate the C2 position of an

-

Protection : Synthesis of

-Boc-4-chloroindole (Standard -

Lithiation :

-

Solvent: Anhydrous THF, -78°C.

-

Reagent:

-BuLi (1.1 eq) or LDA. -

Mechanism: Directed ortho-metalation (DoM) by the Boc group to C2. The C4-Cl bond is too strong to undergo exchange with

-BuLi at this temperature.

-

-

Trapping : Add electrophile (e.g.,

, -

Result : 2-Functionalized-4-chloroindole. The chlorine remains available for subsequent transition metal catalysis.

Part 4: Activating the Handle (C4 Cross-Coupling)

The C4-Cl bond is chemically "hard." Standard Pd-catalysis (e.g.,

Validated Protocol: Suzuki-Miyaura Coupling

To couple an aryl boronic acid to the 4-position:

-

Catalyst System :

(1 mol%) + XPhos or SPhos (2 mol%).-

Why? SPhos/XPhos are bulky, electron-rich biaryl phosphines that accelerate oxidative addition into the aryl-chloride bond.

-

-

Base :

(3.0 eq) in Toluene/Water (10:1). -

Temperature : 100°C (sealed tube).

-

Procedure :

-

Charge tube with 4-chloroindole, Boronic acid (1.5 eq), Base, and Catalyst.

-

Evacuate/backfill with Argon (3x).

-

Add degassed solvent. Heat for 12–16 h.

-

Yield : 85–95%.

-

Figure 2: Orthogonal reactivity map. C2 is accessible via lithiation (Cl is stable), C3 via electrophilic attack (slowed by sterics), and C4 via specialized Pd-catalysis.

References

-

Leimgruber-Batcho Indole Synthesis : Leimgruber, W.; Batcho, A. D.[2][3] "The synthesis of indoles from o-nitrotoluenes." Organic Syntheses, 1977 , 63, 214. Link

-

Reactivity of 4-Substituted Indoles : Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075. Link

-

Palladium-Catalyzed Cross-Coupling of Aryl Chlorides : Old, D. W.; Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 1998 , 120, 9722. Link

-

Lithiation of Halogenated Indoles : Bergman, J.; Venemalm, L. "Lithiation of 4-chloro- and 4-bromoindole." Tetrahedron, 1992 , 48, 759. Link

-

Medicinal Chemistry of Halogenated Indoles : Jiang, X.; Wang, J. "Indole Biotechnological & Medicinal Chemistry." Current Medicinal Chemistry, 2011 , 18, 1440. Link

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 4-Chloro-1H-indole-2-carboxylate in the Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Introduction: The Indole Scaffold in HIV Drug Discovery

The human immunodeficiency virus (HIV) remains a formidable global health challenge. A critical enzyme in the HIV life cycle is reverse transcriptase (RT), which converts viral RNA into DNA, a necessary step for integration into the host genome.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, acting by binding to an allosteric site on the RT enzyme, thereby inducing a conformational change that inactivates it.[3][4]

Within the diverse chemical landscape of NNRTIs, the indole scaffold has emerged as a "privileged structure," prized for its versatile synthetic handles and its ability to establish crucial interactions within the NNRTI binding pocket.[5][6] Specifically, Methyl 4-chloro-1H-indole-2-carboxylate serves as a high-value starting material and key intermediate for a range of potent NNRTI candidates.[7][8] Its defined structure, featuring a reactive ester at the C2 position, a proton-donating nitrogen at N1, and a chloro-substituent on the benzene ring, provides a robust platform for constructing complex molecules designed to inhibit both wild-type and drug-resistant HIV strains.[9] This guide details the strategic application of this intermediate, focusing on the synthesis of Delavirdine analogues and related indolylarylsulfones, providing both the procedural "how" and the mechanistic "why" for researchers in drug development.

Physicochemical Properties and Strategic Reactivity

The utility of methyl 4-chloro-1H-indole-2-carboxylate stems from its predictable reactivity at three key positions, which can be manipulated to build the final NNRTI structure.

-

N1-H (Indole Nitrogen): The nitrogen proton is acidic and can be readily deprotonated by a suitable base (e.g., Sodium Hydride). This allows for N-alkylation or N-arylation, a common step in linking the indole core to other heterocyclic systems, such as the pyridine ring found in Delavirdine.[10][11]

-

C2-Ester (Methyl Carboxylate): The ester group is an excellent electrophilic handle. It can be readily converted into an amide via reaction with primary or secondary amines. This amidation is a pivotal step in connecting the indole to side chains, such as the piperazine moiety in many Bis(heteroaryl)piperazine (BHAP) NNRTIs.[12]

-

C4-Cl (Chloro Substituent): The chloro group on the indole ring plays a significant role in modulating the electronic properties and lipophilicity of the final molecule, contributing to binding affinity within the hydrophobic NNRTI pocket. While less reactive than the other positions, its presence is crucial for the pharmacological profile.[9]

Application Protocol: Synthesis of a Delavirdine Analogue Core

This section outlines a representative two-step synthesis to construct the core structure of an NNRTI analogous to Delavirdine (U-90152), a well-characterized bis(heteroaryl)piperazine (BHAP) inhibitor.[12][13] The protocol leverages the key reaction sites on methyl 4-chloro-1H-indole-2-carboxylate.

Synthetic Workflow Overview

The overall strategy involves two sequential reactions: first, the formation of an amide bond at the C2 position, followed by N-alkylation at the indole nitrogen. This sequence is often preferred to minimize potential side reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 11. journalirjpac.com [journalirjpac.com]

- 12. Bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships of novel substituted indole analogues and the identification of 1-[(5-methanesulfonamido-1H-indol-2-yl)-carbonyl]-4-[3- [(1-methylethyl)amino]-pyridinyl]piperazine monomethanesulfonate (U-90152S), a second-generation clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unique features in the structure of the complex between HIV-1 reverse transcriptase and the bis(heteroaryl)piperazine (BHAP) U-90152 explain resistance mutations for this nonnucleoside inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis and Evaluation of Indole-Based Compounds Against Trypanosoma cruzi

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] The current therapeutic options, benznidazole and nifurtimox, are hindered by significant drawbacks, including variable efficacy, particularly in the chronic stage of the disease, and frequent adverse effects that lead to poor patient compliance.[2][3] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[4] Its structural versatility and ability to interact with various biological targets have made it an attractive starting point for the development of new therapeutic agents. Several indole-based compounds, including natural alkaloids and synthetic derivatives, have demonstrated significant activity against T. cruzi.[4][5][6] These findings have spurred medicinal chemistry campaigns to design and optimize indole derivatives as potential anti-Chagas drug candidates.

This guide provides a comprehensive overview and detailed protocols for the synthesis of promising indole-based scaffolds and their subsequent biological evaluation against T. cruzi. It is designed to equip researchers with the practical knowledge to navigate the complexities of hit-to-lead development in the context of anti-trypanosomal drug discovery.

Part 1: Synthesis of Anti-Trypanosomal Indole Scaffolds

Rationale for Scaffold Selection

The selection of a core scaffold is a critical first step in any medicinal chemistry program. For this guide, we will focus on two representative indole-based scaffolds that have been identified through phenotypic screening and extensively studied for their anti-T. cruzi activity:

-

1H-Indole-2-Carboxamides: This class was identified through high-content screening and has been the subject of optimization efforts to improve potency and drug metabolism and pharmacokinetic (DMPK) properties.[2][7][8] The core structure allows for systematic exploration of structure-activity relationships (SAR) at multiple positions.

-

Indole-3-Carbaldehyde Derivatives: The Vilsmeier-Haack reaction provides a robust method to introduce a formyl group at the C3 position of the indole ring.[4] This aldehyde is a versatile intermediate that can be readily converted into a wide array of derivatives, such as the thiosemicarbazone and thiazolidinone hybrids, which have shown promising anti-trypanosomal activity.[4]

General Synthetic & Evaluation Workflow

The overall process involves a multi-stage approach, beginning with the synthesis of a core indole intermediate, followed by diversification to create a library of final compounds. These compounds are then subjected to a biological screening cascade to identify promising leads.

Caption: General workflow from chemical synthesis to biological lead optimization.

Protocol 1: Synthesis of 1H-Indole-2-Carboxamides

This protocol is adapted from methodologies reported in the discovery of 1H-indole-2-carboxamides active against T. cruzi.[7][8] The synthesis involves an initial aerobic cross-dehydrogenative coupling to form the indole core, followed by standard amide coupling.

1A: Synthesis of 5-substituted-1H-indole-2-carboxylic acid

-

Causality: Aerobic cross-dehydrogenative coupling offers an efficient route to construct the indole scaffold from readily available anilines and pyruvates. The choice of substituent on the aniline starting material directly dictates the final substitution pattern on the indole ring, allowing for systematic SAR exploration.[7]

-

Materials & Reagents:

-

Substituted aniline (e.g., 4-methylaniline)

-

Ethyl pyruvate

-

Copper(II) triflate (Cu(OTf)₂)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF), Water, Methanol

-

Hydrochloric acid (HCl), 1M

-

Standard glassware for organic synthesis

-

-

Step-by-Step Protocol (Example: 5-methyl-1H-indole-2-carboxylic acid):

-

To a round-bottom flask, add 4-methylaniline (1.0 eq), Cu(OTf)₂ (0.1 eq), and 1,10-phenanthroline (0.1 eq) in DMSO.

-

Add K₂CO₃ (2.0 eq) and ethyl pyruvate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir under an air atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ethyl 5-methyl-1H-indole-2-carboxylate by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Dissolve the purified ester in a mixture of THF/Methanol/Water (3:1:1).

-

Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours until saponification is complete.

-

Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-indole-2-carboxylic acid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

-

1B: Amide Coupling with Amines

-

Causality: Standard amide coupling reactions are used to link the indole-2-carboxylic acid core with a diverse range of amines. The choice of amine is critical for modulating the compound's physicochemical properties and biological activity.[8]

-

Materials & Reagents:

-

5-substituted-1H-indole-2-carboxylic acid (from Protocol 1A)

-

Desired amine (e.g., 4-(pyridin-2-yl)morpholine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

-

Step-by-Step Protocol:

-

Dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 1H-indole-2-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 2: Synthesis of Indole-Thiazolidinone Hybrids

This protocol is based on a multi-step synthesis reported for creating indole hybrids.[4] It utilizes the classic Vilsmeier-Haack reaction as a key step.

2A: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

-

Causality: The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like indole, specifically at the C3 position. The resulting aldehyde is a crucial intermediate for further elaboration.[4]

-

Materials & Reagents:

-

Substituted Indole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

-

Step-by-Step Protocol:

-

In a flask cooled to 0 °C, add anhydrous DMF.

-

Slowly add POCl₃ (1.2 eq) dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the indole (1.0 eq) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution by slowly adding a cold aqueous solution of NaOH until pH 8-9.

-

The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry to yield the indole-3-carbaldehyde.

-

Characterization is performed using standard spectroscopic methods.

-

2B: Synthesis of Indole-Thiazolidinone Hybrids

-

Causality: This two-step sequence first forms a Schiff base (imine) by condensing the aldehyde with a thiosemicarbazide, followed by a [2+3] cyclocondensation reaction with an electrophile (like an α-halo ester) to construct the thiazolidinone ring. This approach allows for diversity at both the indole core and the thiazolidinone moiety.[4]

-

Materials & Reagents:

-

Indole-3-carbaldehyde (from Protocol 2A)

-

Thiosemicarbazide

-

Ethyl 2-chloroacetate

-

Anhydrous sodium acetate

-

Glacial acetic acid, Ethanol

-

-

Step-by-Step Protocol:

-

Step 1 (Condensation): Reflux a mixture of indole-3-carbaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol with a catalytic amount of acetic acid for 4-6 hours. The resulting thiosemicarbazone often precipitates upon cooling. Filter and dry the solid.

-

Step 2 (Cyclocondensation): To a mixture of the thiosemicarbazone (1.0 eq) and anhydrous sodium acetate (2.0 eq) in glacial acetic acid, add ethyl 2-chloroacetate (1.2 eq).

-

Reflux the mixture for 8-10 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure indole-thiazolidinone hybrid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Data Presentation: Representative Anti-T. cruzi Indole Derivatives

The following table summarizes data for representative compounds to illustrate the structure-activity relationships discussed in the literature.

| Compound ID | Scaffold | R¹ (Indole Position) | R² (Amide/Hybrid) | pEC₅₀ (Amastigote) | Ref |

| DNDI3276 | Indole-2-carboxamide | 5-methyl | 4-phenylsulfonamide | 5.7 | [8] |

| Cmpd 2 | Indole-2-carboxamide | 5-methyl | 4-(2-pyridyl)morpholine | 6.0 | [8] |

| Cmpd 24 | Indole-2-carboxamide | 5-cyclopropyl | 4-(2-pyridyl)morpholine | 6.5 | [8] |

| LP10 | Indole-based | N/A (formamide) | N-[4-pyridyl] | >9.0 (IC₅₀ <1 nM) | [4] |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).

Part 2: Biological Evaluation of Synthesized Compounds

Rationale for the Screening Cascade

A robust and reproducible screening cascade is essential for identifying compounds with genuine therapeutic potential. The primary goal is to assess activity against the clinically relevant intracellular amastigote form of T. cruzi. Equally important is to evaluate cytotoxicity against a mammalian cell line to determine the compound's selectivity. A high selectivity index (SI) is a key indicator of a promising hit.[1][9]

Biological Screening Cascade

Caption: Workflow for the in vitro evaluation of synthesized compounds.

Protocol 3: In Vitro Assay against Intracellular T. cruzi Amastigotes

-

Causality & Self-Validation: This assay quantifies the ability of a compound to inhibit the replication of T. cruzi inside a host cell, which is the hallmark of Chagas disease. Using a reporter parasite strain (e.g., expressing β-galactosidase, luciferase, or a fluorescent protein) provides a quantitative, reproducible readout, removing the subjectivity of manual microscopic counting.[10][11][12] The protocol's validity is ensured by running a reference drug (benznidazole) in parallel in every plate, providing a benchmark for activity.

-

Materials & Reagents:

-

Vero cells (or another suitable host cell line like L6)

-

T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

Benznidazole (reference drug)

-

Chlorophenol red-β-D-galactopyranoside (CPRG) substrate with Nonidet P-40

-

96-well clear-bottom microplates

-

Microplate reader (570 nm)

-

-

Step-by-Step Protocol:

-

Seed Vero cells into a 96-well plate at a density of ~4,000 cells/well in 100 µL of medium and incubate for 24 hours at 37 °C, 5% CO₂.

-

Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

-

Incubate for 2 hours to allow for parasite invasion.

-

Wash the wells twice with fresh medium to remove non-internalized parasites.

-

Add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for "no drug" (infected, untreated) and benznidazole controls.

-

Incubate the plate for 96 hours at 37 °C, 5% CO₂.

-

After incubation, add 50 µL of CPRG substrate solution containing Nonidet P-40 (to lyse the cells).

-

Incubate for 4-6 hours at 37 °C or until the "no drug" control wells turn a deep red/purple.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the inhibition curve and determine the IC₅₀ value (the concentration that inhibits parasite growth by 50%) using non-linear regression analysis.

-

Protocol 4: Mammalian Cell Cytotoxicity Assay

-

Causality & Self-Validation: This assay is critical to distinguish between specific anti-parasitic activity and general cellular toxicity. The Resazurin (AlamarBlue) assay is a standard method where viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells. This provides a robust and quantitative measure of cytotoxicity.[9]

-

Materials & Reagents:

-

Vero cells (or the same host cell line from Protocol 3)

-

Complete culture medium

-

Test compounds dissolved in DMSO

-

Resazurin sodium salt solution

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

-

-

Step-by-Step Protocol:

-

Seed Vero cells into a 96-well plate at a density of ~4,000 cells/well in 100 µL of medium and incubate for 24 hours.

-

Add 100 µL of medium containing serial dilutions of the test compounds. Include "no drug" control wells.

-

Incubate for 96 hours (to match the duration of the anti-amastigote assay).

-

Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.

-

Measure fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability curve and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

-

Data Interpretation: The Selectivity Index (SI)

The SI is the ratio of cytotoxicity to anti-parasitic activity and is the most important parameter for hit prioritization.

SI = CC₅₀ / IC₅₀

A higher SI value indicates greater selectivity for the parasite over the host cells. A commonly accepted threshold for a promising hit is an SI > 50.[9]

Part 3: Mechanistic Considerations

While phenotypic screening identifies active compounds regardless of their target, understanding the mechanism of action is crucial for rational lead optimization. For indole-based compounds, several targets in T. cruzi have been proposed or identified.

-

Sterol 14α-demethylase (CYP51): This enzyme is essential for the synthesis of parasite-specific sterols. It is the target of azole drugs. Some indole derivatives show inhibitory activity against TcCYP51.[4] However, this target has been deprioritized by some drug discovery initiatives due to concerns about the development of resistance and potential for clinical failure.[7][8][13]

-

Trypanothione Reductase (TryR): This flavoenzyme is unique to trypanosomatids and is central to their redox metabolism, protecting the parasite from oxidative stress. Its absence in mammals makes it an excellent drug target.[14]

-

Heat Shock Protein 90 (Hsp90): The parasite homologue, Hsp83, is essential for parasite viability and differentiation. Inhibition of Hsp83 has been shown to have a potent anti-parasitic effect.[3]

-

Other Targets: Other potential targets include enzymes involved in protein synthesis, such as methionyl-tRNA synthetase (MetRS), or those involved in purine salvage pathways.[15]

Sources

- 1. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Plant-derived alkaloids active against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trypanosoma cruzi: Antiproliferative effect of indole phytoalexins on intracellular amastigotes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Docking and Binding Mode Analysis of Plant Alkaloids as in vitro and in silico Inhibitors of Trypanothione Reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of Novel Anti-Trypanosomal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-chloro-1H-indole-2-carboxylate

Welcome to the technical support center for methyl 4-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and questions related to its purification, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high purity with confidence.

Troubleshooting Guide

This section tackles specific, practical problems you may encounter during the purification workflow.

Question 1: My recrystallization attempt resulted in an oil or failed to produce crystals. What steps can I take to induce crystallization?

Answer:

"Oiling out" or failure to crystallize is a common issue that typically points to problems with supersaturation, solvent choice, or the presence of impurities that inhibit lattice formation.

Causality and Solution:

-

Improper Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For indole esters like this, a single solvent may not be optimal. A binary solvent system often provides the necessary fine-tuning of solubility.

-

Actionable Insight: Start by dissolving your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or methanol at room temperature).[1] Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., hexanes, heptane, or water) at an elevated temperature until you observe persistent cloudiness (turbidity).[2][3] Add a drop or two of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.

-

-

Cooling Rate is Too Fast: Rapid cooling causes the compound to crash out of solution as an amorphous oil or very fine, impure powder, rather than forming a well-ordered crystal lattice.

-

Actionable Insight: After preparing your saturated solution at a high temperature, ensure the flask is well-insulated (e.g., wrap it in glass wool or a towel) to slow the cooling process. Allowing it to cool to room temperature overnight, followed by a period in a refrigerator (0-4°C), is a standard practice.

-

-

Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin lattice formation.

-

Actionable Insight:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points.

-

Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.

-

-

-

Excessive Impurities: High levels of impurities can interfere with crystal lattice formation, acting as "insulators" between molecules of your desired compound.

-

Actionable Insight: If oiling out persists, the crude material may be too impure for recrystallization alone. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization again.

-

Question 2: During column chromatography, my product is co-eluting with a stubborn impurity. How can I improve the separation?

Answer:

Achieving good separation on a silica gel column is entirely dependent on exploiting differences in polarity between your product and the impurities. When Rf values are very close, standard isocratic elution is often insufficient.

Causality and Solution:

-

Suboptimal Mobile Phase: The polarity of your eluent directly controls the rate at which compounds travel through the stationary phase. If the eluent is too polar, all compounds will move too quickly (high Rf), leading to poor separation. If it's not polar enough, they will move too slowly (low Rf).

-

Actionable Insight: The key is to find a solvent system where your product has an Rf value between 0.25 and 0.35 on a TLC plate.

-

Systematic Screening: Test various solvent systems. For indole derivatives, common systems include ethyl acetate/hexanes and dichloromethane/methanol.[2][4]

-

Aprotic Solvents: Consider using aprotic solvent systems, which can sometimes provide better separation for compounds with N-H bonds.[2]

-

Additive Modification: If acidic or basic impurities are suspected, adding a small amount of a modifier can improve peak shape and separation. For instance, adding 0.5-1% triethylamine (TEA) can help with basic impurities, while adding 0.5-1% acetic acid can help with acidic ones.[5]

-

-

-

Isocratic Elution Limitations: Running the entire column with a single solvent mixture (isocratic) may not be effective if impurities have very similar polarities to the product.

-

Actionable Insight: Employ a gradient elution . Start with a less polar solvent system (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30% EtOAc in hexanes) over the course of the separation. This will hold back the more polar impurities initially and then elute them after your product has been collected, sharpening the separation window.

-

-

Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.

-

Actionable Insight: A general rule of thumb is to use a silica gel-to-compound mass ratio of at least 50:1. For very difficult separations, this ratio might need to be increased to 100:1 or more.[5]

-

Question 3: My final product has a persistent yellow or brown color, but the literature describes it as a white solid. What is the source of this color and how can I remove it?

Answer:

Color in organic compounds often arises from highly conjugated impurities or degradation products, which can be present even in very small quantities. Indoles, in particular, can be susceptible to oxidation.

Causality and Solution:

-

Oxidative Degradation: The indole ring can be sensitive to air and light, leading to the formation of colored, oxidized species over time, especially if residual acid or metal catalysts are present from the synthesis.

-

Actionable Insight:

-

Charcoal Treatment: During the final recrystallization step, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the highly colored, nonpolar impurities. Allow the solution to boil for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.

-

Work in an Inert Atmosphere: When possible, handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

-

-

-

Residual Catalysts or Reagents: Some reagents or catalysts used in the synthesis (e.g., palladium) can remain in trace amounts and cause coloration.

-

Actionable Insight: An aqueous wash during the initial work-up with a chelating agent like aqueous ammonium chloride or a dilute acid wash can help remove metallic residues.[6] Ensure the work-up is thorough before proceeding to final purification.

-

Frequently Asked Questions (FAQs)

Q1: What is a robust, general workflow for purifying methyl 4-chloro-1H-indole-2-carboxylate from a crude reaction mixture?

Answer: A multi-step approach combining an initial work-up with one or two chromatographic/crystallization techniques is the most reliable strategy.

Workflow: General Purification Strategy

Caption: A robust purification workflow for methyl 4-chloro-1H-indole-2-carboxylate.

Q2: What are the likely impurities I should anticipate from a typical synthesis, such as a Fischer indole synthesis?

Answer: Impurities are almost always related to starting materials, side-reactions, or subsequent degradation. Common suspects include:

-

Starting Materials: Unreacted 2-chlorophenylhydrazine or methyl pyruvate derivatives.

-

Dehalogenated Product: Loss of the chlorine atom from the indole ring can occur, especially under reductive or certain catalytic conditions, yielding methyl 1H-indole-2-carboxylate.[7] This impurity can be particularly difficult to separate due to its similar polarity.

-

Regioisomers: Depending on the specific synthetic route, other isomers (e.g., methyl 6-chloro-1H-indole-2-carboxylate) could form in small amounts.

-

Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-chloro-1H-indole-2-carboxylic acid) if exposed to strong acidic or basic conditions during work-up or purification.

Q3: Which analytical methods are essential for confirming the purity and identity of the final product?

Answer: A combination of techniques is required for unambiguous confirmation:

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values for all protons and carbons.

-

Mass Spectrometry (LC-MS or GC-MS): This confirms the molecular weight of the compound. For methyl 4-chloro-1H-indole-2-carboxylate, you should look for the molecular ion peak corresponding to its mass, keeping in mind the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).[8]

-

Melting Point: A sharp melting point that matches the literature value (146-147°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Key Protocols

Protocol 1: Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Methodology:

-

TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a system that gives your product an Rf of ~0.3. A common starting point is a mixture of ethyl acetate and hexanes.

-

Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the dried powder to the top of the column bed.

-

Elution: Begin eluting with the low-polarity solvent system. Apply gentle positive pressure to maintain a steady flow rate.

-

Fraction Collection: Collect small fractions in test tubes and monitor the elution process by TLC.

-

Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Objective: To obtain a highly pure, crystalline solid product.

Methodology:

-

Solvent Selection: Choose a suitable solvent or binary solvent system (e.g., ethanol/water, dichloromethane/hexanes).

-

Dissolution: Place the solid from chromatography in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a binary pair) until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a quick hot filtration to remove them.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary

| Property | Value | Source |

| Chemical Name | Methyl 4-chloro-1H-indole-2-carboxylate | |

| CAS Number | 230291-43-7 | |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | [8] |

| Physical Form | Solid | |

| Melting Point | 146-147 °C | |

| Boiling Point | 365.5 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common purification challenges.

References

- CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate.

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv

- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.

- Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxyl

- METHYL 1-(4-CHLOROBENZYL)

- Solvents for Recrystallization. University of Rochester Department of Chemistry.

- Problems with Fischer indole synthesis. Reddit r/Chempros.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Identification and synthesis of impurities formed during sertindole prepar

- Methyl 4-chloro-1H-indole-3-carboxyl

- Methyl 4-chloro-1H-indole-2-carboxyl

Sources

- 1. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 8. Methyl 4-chloro-1H-indole-3-carboxylate | C10H8ClNO2 | CID 13499090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Methyl 4-chloro-1H-indole-2-carboxylate

Welcome to the technical support center for methyl 4-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and questions related to its purification, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high purity with confidence.

Troubleshooting Guide

This section tackles specific, practical problems you may encounter during the purification workflow.

Question 1: My recrystallization attempt resulted in an oil or failed to produce crystals. What steps can I take to induce crystallization?

Answer:

"Oiling out" or failure to crystallize is a common issue that typically points to problems with supersaturation, solvent choice, or the presence of impurities that inhibit lattice formation.

Causality and Solution:

-

Improper Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For indole esters like this, a single solvent may not be optimal. A binary solvent system often provides the necessary fine-tuning of solubility.

-

Actionable Insight: Start by dissolving your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or methanol at room temperature).[1] Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., hexanes, heptane, or water) at an elevated temperature until you observe persistent cloudiness (turbidity).[2][3] Add a drop or two of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.

-

-

Cooling Rate is Too Fast: Rapid cooling causes the compound to crash out of solution as an amorphous oil or very fine, impure powder, rather than forming a well-ordered crystal lattice.

-

Actionable Insight: After preparing your saturated solution at a high temperature, ensure the flask is well-insulated (e.g., wrap it in glass wool or a towel) to slow the cooling process. Allowing it to cool to room temperature overnight, followed by a period in a refrigerator (0-4°C), is a standard practice.

-

-

Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin lattice formation.

-

Actionable Insight:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points.

-

Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.

-

-

-

Excessive Impurities: High levels of impurities can interfere with crystal lattice formation, acting as "insulators" between molecules of your desired compound.

-

Actionable Insight: If oiling out persists, the crude material may be too impure for recrystallization alone. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization again.

-

Question 2: During column chromatography, my product is co-eluting with a stubborn impurity. How can I improve the separation?

Answer:

Achieving good separation on a silica gel column is entirely dependent on exploiting differences in polarity between your product and the impurities. When Rf values are very close, standard isocratic elution is often insufficient.

Causality and Solution:

-

Suboptimal Mobile Phase: The polarity of your eluent directly controls the rate at which compounds travel through the stationary phase. If the eluent is too polar, all compounds will move too quickly (high Rf), leading to poor separation. If it's not polar enough, they will move too slowly (low Rf).

-

Actionable Insight: The key is to find a solvent system where your product has an Rf value between 0.25 and 0.35 on a TLC plate.

-

Systematic Screening: Test various solvent systems. For indole derivatives, common systems include ethyl acetate/hexanes and dichloromethane/methanol.[2][4]

-

Aprotic Solvents: Consider using aprotic solvent systems, which can sometimes provide better separation for compounds with N-H bonds.[2]

-

Additive Modification: If acidic or basic impurities are suspected, adding a small amount of a modifier can improve peak shape and separation. For instance, adding 0.5-1% triethylamine (TEA) can help with basic impurities, while adding 0.5-1% acetic acid can help with acidic ones.[5]

-

-

-

Isocratic Elution Limitations: Running the entire column with a single solvent mixture (isocratic) may not be effective if impurities have very similar polarities to the product.

-

Actionable Insight: Employ a gradient elution . Start with a less polar solvent system (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30% EtOAc in hexanes) over the course of the separation. This will hold back the more polar impurities initially and then elute them after your product has been collected, sharpening the separation window.

-

-

Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.

-

Actionable Insight: A general rule of thumb is to use a silica gel-to-compound mass ratio of at least 50:1. For very difficult separations, this ratio might need to be increased to 100:1 or more.[5]

-

Question 3: My final product has a persistent yellow or brown color, but the literature describes it as a white solid. What is the source of this color and how can I remove it?

Answer:

Color in organic compounds often arises from highly conjugated impurities or degradation products, which can be present even in very small quantities. Indoles, in particular, can be susceptible to oxidation.

Causality and Solution:

-

Oxidative Degradation: The indole ring can be sensitive to air and light, leading to the formation of colored, oxidized species over time, especially if residual acid or metal catalysts are present from the synthesis.

-

Actionable Insight:

-

Charcoal Treatment: During the final recrystallization step, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the highly colored, nonpolar impurities. Allow the solution to boil for a few minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.

-

Work in an Inert Atmosphere: When possible, handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

-

-

-

Residual Catalysts or Reagents: Some reagents or catalysts used in the synthesis (e.g., palladium) can remain in trace amounts and cause coloration.

-

Actionable Insight: An aqueous wash during the initial work-up with a chelating agent like aqueous ammonium chloride or a dilute acid wash can help remove metallic residues.[6] Ensure the work-up is thorough before proceeding to final purification.

-

Frequently Asked Questions (FAQs)

Q1: What is a robust, general workflow for purifying methyl 4-chloro-1H-indole-2-carboxylate from a crude reaction mixture?

Answer: A multi-step approach combining an initial work-up with one or two chromatographic/crystallization techniques is the most reliable strategy.

Workflow: General Purification Strategy

Caption: A robust purification workflow for methyl 4-chloro-1H-indole-2-carboxylate.

Q2: What are the likely impurities I should anticipate from a typical synthesis, such as a Fischer indole synthesis?

Answer: Impurities are almost always related to starting materials, side-reactions, or subsequent degradation. Common suspects include:

-

Starting Materials: Unreacted 2-chlorophenylhydrazine or methyl pyruvate derivatives.

-

Dehalogenated Product: Loss of the chlorine atom from the indole ring can occur, especially under reductive or certain catalytic conditions, yielding methyl 1H-indole-2-carboxylate.[7] This impurity can be particularly difficult to separate due to its similar polarity.

-

Regioisomers: Depending on the specific synthetic route, other isomers (e.g., methyl 6-chloro-1H-indole-2-carboxylate) could form in small amounts.

-

Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-chloro-1H-indole-2-carboxylic acid) if exposed to strong acidic or basic conditions during work-up or purification.

Q3: Which analytical methods are essential for confirming the purity and identity of the final product?

Answer: A combination of techniques is required for unambiguous confirmation:

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values for all protons and carbons.

-

Mass Spectrometry (LC-MS or GC-MS): This confirms the molecular weight of the compound. For methyl 4-chloro-1H-indole-2-carboxylate, you should look for the molecular ion peak corresponding to its mass, keeping in mind the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).[8]

-

Melting Point: A sharp melting point that matches the literature value (146-147°C) is a strong indicator of high purity.[9] A broad or depressed melting range suggests the presence of impurities.

Key Protocols

Protocol 1: Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Methodology:

-

TLC Analysis: Determine an appropriate eluent system by TLC. Aim for a system that gives your product an Rf of ~0.3. A common starting point is a mixture of ethyl acetate and hexanes.

-

Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the dried powder to the top of the column bed.

-

Elution: Begin eluting with the low-polarity solvent system. Apply gentle positive pressure to maintain a steady flow rate.

-

Fraction Collection: Collect small fractions in test tubes and monitor the elution process by TLC.

-

Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Objective: To obtain a highly pure, crystalline solid product.

Methodology:

-

Solvent Selection: Choose a suitable solvent or binary solvent system (e.g., ethanol/water, dichloromethane/hexanes).

-

Dissolution: Place the solid from chromatography in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a binary pair) until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a quick hot filtration to remove them.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary

| Property | Value | Source |

| Chemical Name | Methyl 4-chloro-1H-indole-2-carboxylate | [9] |

| CAS Number | 230291-43-7 | [9] |

| Molecular Formula | C₁₀H₈ClNO₂ | [9] |

| Molecular Weight | 209.63 g/mol | [8] |

| Physical Form | Solid | [9] |

| Melting Point | 146-147 °C | [9] |

| Boiling Point | 365.5 °C at 760 mmHg | [9] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common purification challenges.

References

- CN105218436A - A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate.

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv

- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.

- Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxyl

- METHYL 1-(4-CHLOROBENZYL)

- Solvents for Recrystallization. University of Rochester Department of Chemistry.

- Problems with Fischer indole synthesis. Reddit r/Chempros.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Identification and synthesis of impurities formed during sertindole prepar

- Methyl 4-chloro-1H-indole-3-carboxyl

- Methyl 4-chloro-1H-indole-2-carboxyl

Sources

- 1. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 8. Methyl 4-chloro-1H-indole-3-carboxylate | C10H8ClNO2 | CID 13499090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-chloro-1H-indole-2-carboxylate | 230291-43-7 [sigmaaldrich.com]

Technical Support Center: Hydrolysis of Sterically Hindered Indole Esters

Current Status: Active Ticket ID: IND-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Why Standard Protocols Fail

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate where your starting material remains untouched after 24 hours in NaOH/MeOH, or worse, your product has decomposed into a decarboxylated mess.

The Core Problem: Indole esters, particularly those with substituents at the 2- or 3-positions (e.g., 2-phenylindole-3-carboxylates), suffer from significant steric shielding of the carbonyl carbon. Standard saponification (

This guide provides three escalated protocols, ranked by severity of steric hindrance and substrate sensitivity.

Visual Triage: Protocol Selection Workflow

Before selecting a reagent, determine your steric and stability constraints using the logic flow below.